molecular formula C17H10Br4N2O B12754985 Rivularin-D3 CAS No. 81387-83-9

Rivularin-D3

Cat. No.: B12754985
CAS No.: 81387-83-9
M. Wt: 577.9 g/mol
InChI Key: RZZVRVCJSJXRNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rivularin-D3 involves the bromination of indole derivatives. The reaction typically uses bromine as the brominating agent in an organic solvent under controlled temperature conditions . The process involves multiple steps, including the protection and deprotection of functional groups to ensure the selective bromination of the indole rings.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Rivularin-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various brominated and non-brominated indole derivatives, quinones, and substituted indoles .

Scientific Research Applications

Rivularin-D3 has several scientific research applications:

Mechanism of Action

Rivularin-D3 exerts its effects primarily through its cytotoxic activity. It targets cancer cells by inducing apoptosis, a process of programmed cell death. The compound interacts with cellular pathways involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Baicalein: Another flavonoid with anticancer properties.

    Baicalin: Known for its anti-inflammatory and anticancer effects.

    Wogonin: Exhibits anticancer and anti-inflammatory activities.

    Chrysin: A flavonoid with potential anticancer properties.

Uniqueness

Rivularin-D3 is unique due to its high cytotoxic activity against lung cancer cells, making it a promising candidate for cancer therapy . Its specific bromination pattern and methoxy group contribute to its distinct chemical properties and biological activities .

Properties

CAS No.

81387-83-9

Molecular Formula

C17H10Br4N2O

Molecular Weight

577.9 g/mol

IUPAC Name

3,5-dibromo-4-(2,5-dibromo-1H-indol-3-yl)-7-methoxy-1H-indole

InChI

InChI=1S/C17H10Br4N2O/c1-24-12-5-9(19)14(15-10(20)6-22-16(12)15)13-8-4-7(18)2-3-11(8)23-17(13)21/h2-6,22-23H,1H3

InChI Key

RZZVRVCJSJXRNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1NC=C2Br)C3=C(NC4=C3C=C(C=C4)Br)Br)Br

Origin of Product

United States

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